- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Cas no 97749-24-1 (5-Fluoro-D-tryptophan)
5-Fluoro-D-tryptophan structure
Product Name:5-Fluoro-D-tryptophan
Numero CAS:97749-24-1
MF:C11H11FN2O2
MW:222.215646028519
MDL:MFCD06797666
CID:801346
Update Time:2025-05-19
5-Fluoro-D-tryptophan Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Tryptophan, 5-fluoro-
- 5-Fluoro-D-tryptophan
- D-5-Fluorotryptophan
- 5-Fluoro-D-tryptophan (ACI)
- D
- (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
-
- MDL: MFCD06797666
- Inchi: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
- Chiave InChI: INPQIVHQSQUEAJ-SECBINFHSA-N
- Sorrisi: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O
Proprietà calcolate
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 275
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Densità: 1.442±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (4,4 g/l) (25°C),
5-Fluoro-D-tryptophan Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007454-5g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$2437.46 | 2023-08-31 | |
| Alichem | A199007454-10g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 10g |
$3657.53 | 2023-08-31 | |
| Alichem | A199007454-25g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 25g |
$6566.00 | 2023-08-31 | |
| Chemenu | CM148898-1g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 1g |
$400 | 2021-06-09 | |
| Chemenu | CM148898-5g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$1680 | 2021-06-09 | |
| TRC | F870075-10mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870075-50mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F870075-100mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Apollo Scientific | PC904537-250mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 250mg |
£270.00 | 2025-02-22 | |
| Apollo Scientific | PC904537-500mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 500mg |
£405.00 | 2025-02-22 |
5-Fluoro-D-tryptophan Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetic acid , Water ; -5 °C; 4 h, rt
2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
Riferimento
- Preparation method of halotryptophan, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Benzene
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
6.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
6.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Water ; 12 h, pH 7.5, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Riferimento
- Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
2.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
Riferimento
- Preparation method of halotryptophan, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
5.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
5.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
5-Fluoro-D-tryptophan Raw materials
- 5-Fluoroindole
- 5-Fluorogramine
- 1,3-diethyl 2-acetamidopropanedioate
- (4-Fluorophenyl)hydrazine
- 5-Fluoro-DL-tryptophan
- Propanedioic acid, 2-(acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester
- (R)-N-Acetyl-5-fluoro-trp-OMe
- N-Acetyl-5-fluoro-L-tryptophan
- N-Acetyl-5-fluorotryptophan methyl ester
- Propanedioic acid, 2-(acetylamino)-2-[3-[2-(4-fluorophenyl)hydrazinylidene]propyl]-, 1,3-diethyl ester
5-Fluoro-D-tryptophan Preparation Products
5-Fluoro-D-tryptophan Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97749-24-1)5-Fluoro-D-tryptophan
Numero d'ordine:A1195458
Stato delle scorte:in Stock
Quantità:250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:27
Prezzo ($):204.0
Email:sales@amadischem.com
5-Fluoro-D-tryptophan Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
97749-24-1 (5-Fluoro-D-tryptophan) Prodotti correlati
- 19310-00-0((2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid)
- 343-92-0(Tryptophan, 6-fluoro-)
- 7730-20-3(6-Fluoro-DL-tryptophan)
- 53314-95-7(7-Fluoro-tryptophan)
- 106034-22-4(4-Fluoro-L-Tryptophan)
- 25631-05-4(4-Fluoro-DL-tryptophan)
- 154-08-5(5-Fluoro-DL-tryptophan)
- 16626-02-1((2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid)
- 138514-97-3(7-Fluorotryptophan)
- 110221-04-0((R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97749-24-1)5-Fluoro-D-tryptophan
Purezza:99%
Quantità:250mg
Prezzo ($):204.0